molecular formula C9H7ClN2 B11910566 5-Chloro-7-methyl-1,6-naphthyridine

5-Chloro-7-methyl-1,6-naphthyridine

Cat. No.: B11910566
M. Wt: 178.62 g/mol
InChI Key: ZWCBYOFINBNFCF-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a chlorine atom at the 5th position and a methyl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-1,6-naphthyridine with methylating agents under specific conditions. For example, the reaction of 5-chloro-1,6-naphthyridine with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, oxidized derivatives, and reduced forms of the compound .

Scientific Research Applications

5-Chloro-7-methyl-1,6-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-1,6-naphthyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1,6-naphthyridine: Lacks the methyl group at the 7th position.

    7-Methyl-1,6-naphthyridine: Lacks the chlorine atom at the 5th position.

    1,6-Naphthyridine: The parent compound without any substitutions.

Uniqueness

5-Chloro-7-methyl-1,6-naphthyridine is unique due to the presence of both the chlorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

5-chloro-7-methyl-1,6-naphthyridine

InChI

InChI=1S/C9H7ClN2/c1-6-5-8-7(9(10)12-6)3-2-4-11-8/h2-5H,1H3

InChI Key

ZWCBYOFINBNFCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=N1)Cl

Origin of Product

United States

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